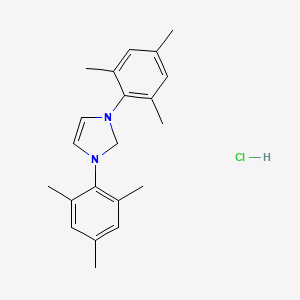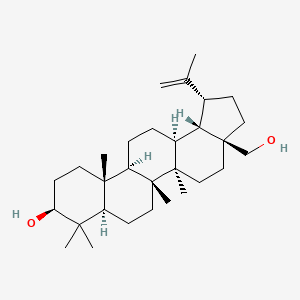
Lup-20(29)-ene-3b,28-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Betulin can be synthesized through various methods, including vacuum sublimation, vacuum pyrolysis, supercritical extraction with carbon dioxide, and extraction with organic solvents . One common method involves Soxhlet extraction using an azeotropic mixture of cyclohexane and ethyl acetate .
Industrial Production Methods
Industrial production of betulin typically involves the extraction from birch bark, followed by purification processes to achieve high purity levels. The extraction process can be optimized using supercritical carbon dioxide or organic solvents, and the purification can involve crystallization and precipitation techniques .
Chemical Reactions Analysis
Types of Reactions
Betulin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to betulinic acid using chromyl chloride .
Common Reagents and Conditions
Oxidation: Chromyl chloride, pyridinium dichromate, and potassium dichromate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution: Acetylation can be performed using acetic anhydride.
Major Products
Oxidation: Betulinic acid
Reduction: Lupeol
Substitution: Betulin diacetate
Scientific Research Applications
Betulin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Exhibits significant antimicrobial and antioxidant properties.
Medicine: Investigated for its potential in treating cancer, HIV, and inflammatory diseases.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its skin-healing properties.
Mechanism of Action
Betulin exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by activating the mitochondrial apoptosis pathway, which involves the cleavage of caspases and poly(ADP-ribose) polymerase (PARP), attenuation of Bcl-2, and mitochondrial depolarization . Additionally, it modulates chronic inflammation by blocking the expression of proinflammatory cytokines via the NFκB and MAPKs pathways .
Comparison with Similar Compounds
Betulin is part of the lupane-type triterpenoids, which include similar compounds such as lupeol and betulinic acid . Compared to these compounds, betulin is unique due to its dual hydroxyl groups at positions 3 and 28, which contribute to its diverse biological activities .
Similar Compounds
Lupeol: Known for its anti-inflammatory and anticancer properties.
Betulinic Acid: Exhibits potent anticancer and anti-HIV activities.
3-Epihydroxy lup-20(29)-en-19(28)-olide: Investigated for its antitopoisomerase activity.
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bS)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWJYYTZTCVBKE-WUKVYDFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@@H]1[C@@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

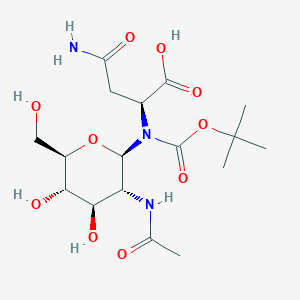
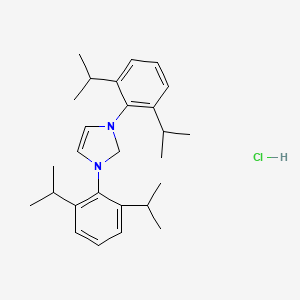
![L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8065447.png)
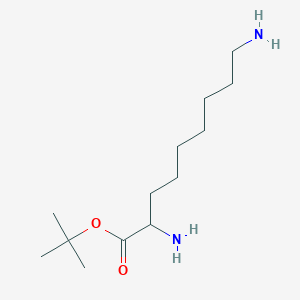
![Diammonium 5-[2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-(2-{4-[2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-sulfonatophenyl}ethenyl)benzenesulfonate](/img/structure/B8065468.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid](/img/structure/B8065473.png)
![Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-](/img/structure/B8065479.png)
![(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8065480.png)
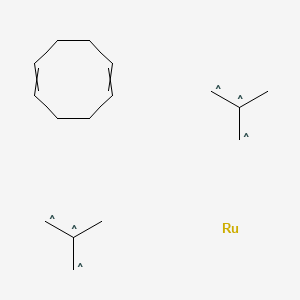
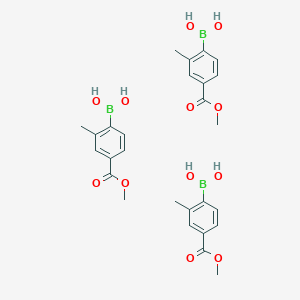
![Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-](/img/structure/B8065500.png)
![6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B8065505.png)
